molecular formula C5H6OS B3053026 5-Methylthiophen-2-ol CAS No. 503-91-3

5-Methylthiophen-2-ol

Cat. No.: B3053026
CAS No.: 503-91-3
M. Wt: 114.17 g/mol
InChI Key: KPBAKQKODPPOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylthiophen-2-ol (C₅H₆OS) is a sulfur-containing aromatic compound characterized by a hydroxyl group (-OH) at the 2-position and a methyl (-CH₃) substituent at the 5-position of the thiophene ring. Its molecular weight is 114.16 g/mol, and it is commercially available with a purity of ≥95% (Enamine Ltd.) . The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic derivatives and functionalized materials. Its reactivity is influenced by the electron-donating methyl group and the acidic hydroxyl group, which participates in hydrogen bonding and conjugation.

Properties

IUPAC Name

5-methylthiophen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBAKQKODPPOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291474
Record name 5-methylthiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-91-3
Record name 5-Methylthiophene-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC75769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylthiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of 5-Methylthiophen-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Methylthiophen-2-ol can yield 5-methylthiophene-2-one, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 5-Methylthiophen-2-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds are structurally or functionally related to 5-methylthiophen-2-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
Thiophen-2-ol C₄H₄OS 100.14 -OH at 2-position Higher acidity (pKa ~6.5), used in metal coordination
5-Methylthiophene-2-carbaldehyde C₆H₆OS 140.18 -CHO at 2-position Reacts in condensation reactions (e.g., with malononitrile to form conjugated systems)
5-Methylthiophen-2-amine oxalate C₇H₉NO₅S 203.22 -NH₂ at 2-position Basic amine group; used in pharmaceutical intermediates
2-[(5-Methylthiophen-2-yl)methylidene]malononitrile C₉H₆N₂S 174.23 Cyano groups Forms charge-transfer complexes; crystallizes in acetone

Reactivity and Stability

  • Acidity : The hydroxyl group in 5-methylthiophen-2-ol is less acidic than in thiophen-2-ol due to the electron-donating methyl group stabilizing the deprotonated form. This property affects its participation in nucleophilic substitutions or hydrogen-bonding interactions.
  • Condensation Reactions: 5-Methylthiophene-2-carbaldehyde reacts with malononitrile in ethanol under mild conditions (room temperature, triethylamine catalyst) to yield conjugated products, highlighting the reactivity of aldehyde-functionalized thiophenes .

Key Research Findings

Comparative Physicochemical Data

Property 5-Methylthiophen-2-ol Thiophen-2-ol 5-Methylthiophene-2-carbaldehyde
Boiling Point Not reported 169°C 215–220°C (estimated)
Solubility Moderate in ethanol High in water Low in water, high in acetone
pKa ~7.5 (estimated) ~6.5 N/A (neutral aldehyde)

Biological Activity

5-Methylthiophen-2-ol, a sulfur-containing aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Methylthiophen-2-ol has the molecular formula C5H6OS\text{C}_5\text{H}_6\text{OS} and is characterized by the presence of a thiophene ring substituted with a methyl group and a hydroxyl group. The compound's structure influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Methylthiophen-2-ol against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of 5-Methylthiophen-2-ol

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Bacillus subtilis18.45 ± 0.23 μg/mL

The compound demonstrated significant inhibitory effects against both Gram-negative and Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of 5-Methylthiophen-2-ol have been explored through various in vitro assays. In particular, its ability to inhibit nitric oxide (NO) production in macrophages has been studied.

Table 2: NO Inhibition Activity

CompoundIC50 (μM)
5-Methylthiophen-2-ol<20
CurcuminReference

In RAW 264.7 macrophage cells, 5-Methylthiophen-2-ol exhibited potent NO inhibitory activity, comparable to curcumin, suggesting its utility in managing inflammatory conditions .

Cytotoxic Effects

Cytotoxicity assays have been performed to evaluate the safety profile of 5-Methylthiophen-2-ol. The MTT assay results indicate that while the compound shows promising biological activity, it also possesses cytotoxic effects at higher concentrations.

Table 3: Cytotoxicity Assessment

Cell LineIC50 (μM)
HaCat (human keratinocytes)>50
Balb/c 3T3 (mouse fibroblasts)>50

These findings suggest that while the compound may be effective against certain pathogens and inflammatory responses, careful consideration must be given to its dosage to mitigate cytotoxic risks .

Case Studies

  • Antimicrobial Screening :
    A study evaluated several derivatives of thiophene compounds, including 5-Methylthiophen-2-ol, for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the thiophene structure could enhance antimicrobial potency .
  • Inflammation Modulation :
    Research involving RAW264.7 macrophages demonstrated that 5-Methylthiophen-2-ol significantly reduced NO production in response to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases .

Q & A

Q. How can researchers resolve contradictory bioassay results for 5-Methylthiophen-2-ol?

  • Methodology :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) .
  • Cell Line Validation : Test cytotoxicity in parallel (e.g., MTT assay) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylthiophen-2-ol
Reactant of Route 2
Reactant of Route 2
5-Methylthiophen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.